Cas no 866849-23-2 (5-(4-Methyl-piperazin-1-yl)-indan-1-one)

5-(4-Methyl-piperazin-1-yl)-indan-1-one is a synthetic organic compound featuring a fused indanone core substituted with a 4-methylpiperazine moiety. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the methylpiperazine group enhances solubility and potential binding affinity, making it valuable for medicinal chemistry applications, including CNS-targeting drug development. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s stability under standard laboratory conditions ensures reliable handling and storage. Suitable for further functionalization, it serves as a key scaffold in the exploration of novel therapeutic agents.
5-(4-Methyl-piperazin-1-yl)-indan-1-one structure
866849-23-2 structure
商品名:5-(4-Methyl-piperazin-1-yl)-indan-1-one
CAS番号:866849-23-2
MF:C14H18N2O
メガワット:230.30552
MDL:MFCD09701340
CID:1030236
PubChem ID:16220356

5-(4-Methyl-piperazin-1-yl)-indan-1-one 化学的及び物理的性質

名前と識別子

    • 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one
    • 5-(4-methylpiperazin-1-yl)-2,3-dihydroinden-1-one
    • 5-(4-METHYL-PIPERAZIN-1-YL)-INDAN-1-ONE
    • 5-(4-Methylpiperazino)indan-1-one
    • DTXSID50585296
    • CS-0342477
    • MFCD09701340
    • 866849-23-2
    • 5-(4-methylpiperazin-1-yl)indan-1-one
    • SB39182
    • A841791
    • 5-(4-methyl-1-piperazinyl)-2,3-dihydroinden-1-one
    • AKOS015915368
    • FT-0656745
    • DA-01949
    • 5-(4-Methyl-piperazin-1-yl)-indan-1-one
    • MDL: MFCD09701340
    • インチ: InChI=1S/C14H18N2O/c1-15-6-8-16(9-7-15)12-3-4-13-11(10-12)2-5-14(13)17/h3-4,10H,2,5-9H2,1H3
    • InChIKey: MDJSXMRCQTVKRY-UHFFFAOYSA-N
    • ほほえんだ: CN1CCN(CC1)C2=CC=C3C(=C2)CCC3=O

計算された属性

  • せいみつぶんしりょう: 230.141913202g/mol
  • どういたいしつりょう: 230.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • PSA: 23.55000
  • LogP: 1.57020

5-(4-Methyl-piperazin-1-yl)-indan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M726198-50mg
5-(4-Methyl-piperazin-1-yl)-indan-1-one
866849-23-2
50mg
$ 185.00 2022-06-03
abcr
AB537677-100 mg
5-(4-Methyl-piperazin-1-yl)-indan-1-one; .
866849-23-2
100MG
€418.40 2023-04-14
eNovation Chemicals LLC
K21847-5g
5-(4-METHYL-PIPERAZIN-1-YL)-INDAN-1-ONE
866849-23-2 95%
5g
$595 2023-09-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0403-250mg
5-(4-Methyl-piperazin-1-yl)-indan-1-one
866849-23-2 97%
250mg
2756.14CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0403-5g
5-(4-Methyl-piperazin-1-yl)-indan-1-one
866849-23-2 97%
5g
33904.74CNY 2021-05-08
abcr
AB537677-250mg
5-(4-Methyl-piperazin-1-yl)-indan-1-one; .
866849-23-2
250mg
€583.80 2025-02-15
abcr
AB537677-1g
5-(4-Methyl-piperazin-1-yl)-indan-1-one; .
866849-23-2
1g
€1660.60 2025-02-15
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0403-500mg
5-(4-Methyl-piperazin-1-yl)-indan-1-one
866849-23-2 97%
500mg
¥4800.42 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0403-50mg
5-(4-Methyl-piperazin-1-yl)-indan-1-one
866849-23-2 97%
50mg
¥1364.05 2025-01-21
Ambeed
A725364-1g
5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one
866849-23-2 97%
1g
$575.0 2024-04-17

5-(4-Methyl-piperazin-1-yl)-indan-1-one 関連文献

5-(4-Methyl-piperazin-1-yl)-indan-1-oneに関する追加情報

Introduction to 5-(4-Methyl-piperazin-1-yl)-indan-1-one (CAS No. 866849-23-2)

5-(4-Methyl-piperazin-1-yl)-indan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 866849-23-2, has garnered attention due to its utility as a key intermediate in the synthesis of various pharmacologically active molecules. The structural motif of this compound, featuring an indanone core linked to a piperazine moiety, positions it as a versatile scaffold for medicinal chemistry exploration.

The indanone ring system is well-documented for its role in modulating biological pathways, particularly in the context of central nervous system (CNS) disorders. The presence of the 4-methyl-piperazin-1-yl substituent introduces a hydrogen bond donor capability, which is often exploited in the design of drugs targeting neurological and psychiatric conditions. This particular substitution pattern enhances the compound's solubility and binding affinity to certain receptor sites, making it a valuable candidate for further derivatization.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-(4-Methyl-piperazin-1-yl)-indan-1-one and biological targets. Studies suggest that this compound exhibits potential as an antagonist or partial agonist at various neurotransmitter receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). These interactions are critical for developing novel therapeutics aimed at treating conditions such as depression, anxiety, and schizophrenia.

The pharmacological profile of 5-(4-Methyl-piperazin-1-yl)-indan-1-one has been further investigated through preclinical studies. These investigations have highlighted its ability to modulate intracellular signaling pathways associated with neuronal plasticity and neurotransmitter release. For instance, research indicates that this compound may interfere with the activity of enzymes like monoamine oxidase (MAO), which are implicated in the degradation of key neurotransmitters such as serotonin and dopamine. Such findings underscore its potential as a lead compound for developing next-generation psychotropic agents.

In addition to its neuropharmacological applications, 5-(4-Methyl-piperazin-1-yl)-indan-1-one has shown promise in other therapeutic areas. Its structural similarity to known bioactive molecules makes it a suitable candidate for exploring new drug candidates targeting inflammatory and autoimmune diseases. Preliminary experiments have demonstrated its ability to inhibit certain inflammatory cytokines, suggesting a possible role in modulating immune responses.

The synthetic pathways for 5-(4-Methyl-piperazin-1-yl)-indan-1-one have also been optimized to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.

From a regulatory perspective, the handling and commercialization of 5-(4-Methyl-piperazin-1-yl)-indan-1-one adhere to rigorous safety and quality control measures. Manufacturers must comply with Good Manufacturing Practices (GMP) to ensure consistency and reliability across batches. Furthermore, ongoing toxicological studies are conducted to assess its safety profile before clinical trials can commence.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising derivatives of 5-(4-Methyl-piperazin-1-yl)-indan-1-one. By analyzing vast datasets of chemical structures and biological responses, researchers can predict novel analogs with enhanced efficacy and reduced side effects. This approach aligns with the broader goal of precision medicine, where individual patient responses are considered during drug development.

In conclusion,5-(4-Methyl-piperazin-1-yl)-indan-1-one represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a cornerstone for developing innovative therapeutics. As research continues to uncover new applications and refine synthetic methodologies,866849-23-2 will undoubtedly remain at the forefront of medicinal chemistry innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:866849-23-2)5-(4-Methyl-piperazin-1-yl)-indan-1-one
A841791
清らかである:99%
はかる:1g
価格 ($):518.0